5-Bromo-2-chloro-4-hydroxybenzaldehyde
Description
Contextual Significance of Halogenated Benzaldehyde (B42025) Derivatives in Chemical Science
Benzaldehyde and its derivatives are foundational pillars in the chemical industry, serving as crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. justia.comhskbrchemical.com The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzaldehyde scaffold dramatically alters the parent molecule's physicochemical properties and reactivity. nih.gov
Halogenation provides several key advantages in chemical and drug design:
Modulation of Electronic Effects: Halogens are electron-withdrawing groups that can influence the reactivity of the aldehyde functional group and the aromatic ring, facilitating or directing subsequent chemical transformations.
Increased Lipophilicity: The incorporation of halogens generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross biological membranes—a critical factor in pharmaceutical development. researchgate.net
Metabolic Stability: Replacing a hydrogen atom with a halogen can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. researchgate.net
Halogen Bonding: Heavier halogens like chlorine and bromine can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms. This interaction is increasingly being exploited in drug design to enhance binding affinity and selectivity for biological targets like proteins and enzymes. namiki-s.co.jp
Consequently, halogenated benzaldehydes are considered privileged structures and versatile intermediates in modern organic synthesis, valued for their capacity to impart desirable properties onto target molecules. nih.govguidechem.com
Historical Trajectory and Current Research Landscape of 5-Bromo-2-chloro-4-hydroxybenzaldehyde
The specific historical development of this compound is not extensively detailed in peer-reviewed academic journals. Its emergence appears to be that of a specialized chemical intermediate rather than a subject of fundamental academic inquiry. The compound's primary significance is derived from its utility as a reactant in multi-step synthetic processes.
The current research landscape is characterized by its availability from various chemical suppliers and its citation in patent literature. Notably, the compound is mentioned in a U.S. patent, highlighting its application as an intermediate in the synthesis of compounds for pharmaceutical research. guidechem.com This context suggests that its use is likely concentrated within industrial and proprietary research settings, where it serves as a key building block for creating complex, high-value molecules. Publicly available research focusing on the synthesis, characterization, and reaction scope of this compound itself remains limited.
Below is a table summarizing the key identifiers for the compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 876492-31-8 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
Research Gaps and Prospective Investigations for this compound
The limited presence of this compound in academic literature reveals several significant research gaps and opportunities for future investigation.
Synthesis and Full Characterization: The most prominent gap is the lack of a detailed, optimized, and high-yield synthetic protocol published in a peer-reviewed journal. A thorough investigation into its synthesis, purification, and complete spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) would be a valuable contribution to the field of synthetic chemistry.
Exploration of Reactivity: The compound's unique substitution pattern warrants a systematic study of its chemical reactivity. Prospective investigations could include:
Schiff Base Formation: Like other salicylaldehyde (B1680747) derivatives, it could be reacted with various amines to form Schiff bases. nih.gov These ligands could then be used to create novel metal complexes with potential applications in catalysis or as therapeutic agents.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to create a library of new derivatives for screening in various applications.
Medicinal Chemistry Applications: Building on its role as a pharmaceutical intermediate, a focused effort to use this compound as a scaffold for new drug candidates is a logical next step. The combined electronic influence of the bromo, chloro, and hydroxyl groups could be leveraged in structure-activity relationship (SAR) studies to design potent and selective inhibitors for specific biological targets. The cytotoxicity and biological activity of metal complexes derived from halogenated salicylaldehydes have been demonstrated, providing a strong rationale for exploring similar derivatives of this compound. nih.gov
Computational and Theoretical Studies: In silico studies, such as those using Density Functional Theory (DFT), could be employed to calculate and predict the compound's geometric and electronic properties, vibrational frequencies, and reactivity indices. Such theoretical work would complement experimental findings and provide deeper insight into its molecular behavior.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOQNKGTMLGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 4 Hydroxybenzaldehyde and Its Structural Analogues
Regioselective Synthesis Strategies and Challenges
The synthesis of 5-bromo-2-chloro-4-hydroxybenzaldehyde, a polysubstituted aromatic compound, requires precise control over the introduction of each functional group to achieve the desired substitution pattern. The hydroxyl, chloro, bromo, and formyl groups all influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, presenting significant synthetic challenges. The directing effects of these substituents must be carefully considered and strategically exploited to ensure the correct placement of each group on the benzene (B151609) ring.
Multi-Step Halogenation and Oxidation Pathways
A plausible multi-step synthetic pathway for this compound can be envisioned starting from a readily available precursor such as 2-chlorophenol (B165306). This approach involves a sequence of regioselective halogenation reactions followed by a formylation step. An alternative, though potentially less direct, route could involve the oxidation of a corresponding toluene (B28343) derivative.
One strategic sequence commences with the bromination of 2-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects, coupled with steric hindrance from the existing chlorine atom, directs the incoming electrophile. To favor the formation of 4-bromo-2-chlorophenol, the reaction conditions can be optimized. A patented process describes the bromination of 2-chlorophenol in the presence of a trialkylamine hydrochloride, which has been shown to significantly minimize the formation of the undesired 2-bromo-6-chlorophenol (B1265517) isomer. google.com This method results in a high yield of the desired 4-bromo-2-chlorophenol. google.com
The subsequent step would be the introduction of the formyl group at the position ortho to the hydroxyl group. The hydroxyl group's strong activating and ortho-directing influence is pivotal in this step. The existing chloro and bromo substituents will also influence the regioselectivity of this formylation.
An alternative conceptual pathway could start with a suitably substituted toluene, for instance, 5-bromo-2-chloro-4-hydroxytoluene. The final aldehyde functionality could then be introduced through the oxidation of the methyl group. However, the synthesis of this specific toluene precursor itself would require a carefully planned multi-step halogenation sequence. Peroxidase-mediated oxidation of related phenolic compounds has been studied, suggesting that enzymatic or chemical oxidation could be a viable, though potentially complex, method for the conversion of the methyl group to an aldehyde. nih.gov
A summary of a potential multi-step halogenation pathway is presented below:
| Step | Starting Material | Reagent(s) | Product | Key Consideration |
| 1 | 2-Chlorophenol | Bromine, Triethylamine hydrochloride | 4-Bromo-2-chlorophenol | Regioselective bromination para to the hydroxyl group. google.com |
| 2 | 4-Bromo-2-chlorophenol | Formylating agent (e.g., paraformaldehyde, MgCl₂, Et₃N) | This compound | Regioselective formylation ortho to the hydroxyl group. |
Friedel-Crafts and Electrophilic Substitution Reactions for Halogen Introduction
The introduction of halogen atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution, often falling under the umbrella of Friedel-Crafts-type reactions, especially when a Lewis acid catalyst is employed. rsc.orgresearchgate.netwikipedia.org In the synthesis of this compound, the regioselective introduction of both chlorine and bromine is a critical challenge.
Starting with phenol (B47542), the hydroxyl group's strong activating and ortho-, para-directing nature would lead to a mixture of halogenated products. Therefore, a more controlled approach is necessary. By starting with an already chlorinated phenol, such as 2-chlorophenol, the directing effects are more constrained. As previously mentioned, the bromination of 2-chlorophenol can be directed to the 4-position with high selectivity. google.com This selectivity arises from the combined directing effects of the hydroxyl and chloro groups. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The chlorine atom, while deactivating, also directs ortho and para (positions 2 and 6 relative to itself). The para position to the hydroxyl group (position 4) is sterically accessible and electronically activated, making it the preferred site for bromination.
Similarly, if one were to start with 4-bromophenol, subsequent chlorination would need to be directed to the 2-position. The hydroxyl group would direct the incoming chlorine to the ortho positions (2 and 6), while the bromine would also direct ortho and para (positions 2, 6, and 4 relative to itself). Achieving high regioselectivity for the 2-chloro-4-bromophenol isomer would depend on carefully controlled reaction conditions to overcome the potential for the formation of other isomers. The use of specific catalysts and solvent systems can influence the outcome of such electrophilic halogenations. tcichemicals.com
Formylation Techniques for Benzaldehyde (B42025) Moiety Formation
Several methods exist for the introduction of a formyl group onto an aromatic ring, a crucial step in synthesizing benzaldehydes. nih.gov For electron-rich systems like phenols, a number of named reactions are particularly effective.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. acs.orgprinceton.edugoogle.comorgsyn.org This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the aromatic ring. For phenols, the reaction generally proceeds under relatively mild conditions, and the strong activating nature of the hydroxyl group facilitates the substitution. The regioselectivity is directed by the existing substituents on the phenolic ring.
Another important formylation technique is the Duff reaction . google.comontosight.aiiucr.orgresearchgate.netresearchgate.net This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or trifluoroacetic acid. iucr.org The Duff reaction is particularly effective for the ortho-formylation of phenols due to a proposed mechanism involving a hydrogen-bonded intermediate that directs the electrophile to the ortho position. researchgate.netresearchgate.net This inherent ortho-selectivity makes the Duff reaction a strong candidate for the final step in the synthesis of this compound from 4-bromo-2-chlorophenol.
A related and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine. orgsyn.orgorganic-chemistry.org This method has been shown to be highly effective for a range of substituted phenols, providing the corresponding salicylaldehydes in good yields with exclusive ortho-formylation. orgsyn.org
The choice of formylation technique would depend on the specific substrate and desired regioselectivity. For the synthesis of this compound from 4-bromo-2-chlorophenol, a method that strongly favors ortho-formylation to the hydroxyl group would be essential.
Catalyst-Mediated Synthetic Approaches
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and, crucially for the synthesis of polysubstituted aromatics, greater regioselectivity. Both Lewis acids and transition metal complexes are extensively used to mediate key transformations in the synthesis of compounds like this compound.
Lewis Acid Catalysis in Halogenation and Acylation
Lewis acids are frequently employed as catalysts in electrophilic aromatic substitution reactions, including halogenation and Friedel-Crafts acylation. rsc.orgresearchgate.net Their primary role is to activate the electrophile, making it more reactive towards the aromatic ring.
In the context of halogenation , Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can polarize the halogen-halogen bond, generating a more potent electrophilic species. researchgate.netchemistrysteps.com For highly activated rings like phenols, halogenation can often proceed without a catalyst. acs.org However, to achieve high regioselectivity in the presence of multiple directing groups, a Lewis acid catalyst can be instrumental. For instance, in the chlorination of phenols, a Lewis basic selenoether catalyst has been shown to direct the chlorination to the ortho position with high selectivity. acs.orgacs.org While not a traditional Lewis acid, this type of catalyst demonstrates how catalytic control can be exerted to achieve specific substitution patterns. Zirconium(IV) chloride has also been shown to be an effective Lewis acid catalyst for benzylic bromination under mild conditions. researchgate.net
In Friedel-Crafts acylation , a classic method for introducing an acyl group onto an aromatic ring, a stoichiometric amount of a Lewis acid like AlCl₃ is typically required. researchgate.net The Lewis acid coordinates to the acyl halide, forming a highly electrophilic acylium ion. While direct formylation using formyl chloride is generally not feasible due to its instability, related formylation reactions often rely on Lewis acid catalysis to generate the active electrophile. For example, in certain formylation reactions, Lewis acids can be used to activate the formylating agent, enhancing its reactivity towards the aromatic substrate. chemicalbook.com The choice of Lewis acid can also influence the regioselectivity of the reaction, particularly in sterically hindered or electronically complex substrates. researchgate.net
Transition Metal Catalysis for Functional Group Introduction
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering novel and efficient routes for introducing various functional groups onto aromatic rings. acs.orgresearchgate.net These methods can provide high regioselectivity, often guided by the presence of directing groups on the substrate.
For the introduction of halogens, palladium-catalyzed reactions have been developed for the ortho-halogenation of certain aromatic compounds. For instance, arylnitriles can undergo highly selective ortho-iodination, -bromination, and -chlorination using a palladium catalyst, with the cyano group acting as a directing group. researchgate.net While not directly applicable to phenols without modification, this illustrates the principle of directed C-H halogenation. Copper-catalyzed methods have also been employed for the para-selective chlorination or bromination of unprotected anilines. For phenols, ortho-selective C-H arylation has been achieved using both Brønsted acid and copper(I) catalysis, demonstrating the potential for transition metals to control the position of new bond formation. nih.gov
Transition metal catalysis is also increasingly being used for formylation reactions . Palladium-catalyzed formylation of aryl halides, such as aryl bromides, has been developed as an alternative to classical formylation methods. researchgate.netorganic-chemistry.orgacs.org These reactions typically use a source of carbon monoxide, such as synthesis gas (a mixture of CO and H₂), and a suitable phosphine (B1218219) ligand. The catalyst facilitates the carbonylation of the aryl halide to form an acylpalladium intermediate, which is then reduced to the aldehyde. This approach would be particularly relevant if a synthetic route starting from a dihalogenated phenol, such as 4-bromo-2-chlorophenol, is considered. A palladium catalyst could potentially be used to selectively convert the aryl bromide to the aldehyde in the presence of the aryl chloride, given the generally higher reactivity of aryl bromides in such cross-coupling reactions. More recent developments have explored the use of isocyanides or even carbon dioxide as the carbonyl source in palladium-catalyzed formylations. organic-chemistry.orgacs.org Photocatalytic methods using nickel and photoredox catalysts have also been reported for the redox-neutral formylation of aryl chlorides, expanding the toolkit for aldehyde synthesis. princeton.edu
Green Chemistry Principles in Scalable Synthesis
The industrial-scale synthesis of fine chemicals such as this compound and its structural analogues is increasingly governed by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The focus is on developing methodologies that are not only efficient in terms of yield but also environmentally benign, economically viable, and scalable. This involves a holistic approach considering all aspects of a chemical reaction, from starting materials and solvents to catalysts and waste products. researchgate.net The adoption of green chemistry is crucial for creating more sustainable and resilient industrial manufacturing processes. researchgate.net
Solvent-Free and Atom-Economical Processes
A significant focus of green chemistry in the synthesis of substituted benzaldehydes is the reduction of solvent use and the maximization of atom economy. Solvents are a major contributor to the environmental impact of chemical processes, and their elimination leads to cleaner, safer, and more efficient reactions.
Solvent-free, or solid-phase, reactions represent an ideal green chemistry approach. For instance, the Knoevenagel condensation, a reaction involving benzaldehydes, has been successfully performed under solvent-free conditions using environmentally benign amines or ammonium (B1175870) salts as catalysts instead of hazardous pyridine (B92270) and piperidine. tue.nl This methodology demonstrates the potential for converting various benzaldehydes with good to excellent yields in an efficient and environmentally friendly manner. tue.nl While this example describes a reaction of a benzaldehyde, the principle is directly applicable to synthetic steps leading to this compound, such as formylation or halogenation, where solid-state or melt conditions could potentially replace traditional solvent-based systems.
Atom Economy
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org The goal is to design synthetic routes where the majority of the atoms from the reactants become part of the final product, minimizing the generation of byproducts and waste. jocpr.com
Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.comnih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. primescholars.com
The table below illustrates a hypothetical comparison of atom economy for a key reaction step.
| Reaction Type | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Traditional Friedel-Crafts Acylation | Phenol, Acetyl Chloride, AlCl₃ | 4-Hydroxyacetophenone | HCl, AlCl₃ (waste) | Low |
| Greener Acylation | Phenol, Acetic Anhydride (B1165640) | 4-Hydroxyacetophenone | Acetic Acid | Higher |
| Ideal Addition Reaction | Reactant A, Reactant B | Product C | None | 100% |
This table is illustrative and compares reaction types based on green chemistry principles.
By focusing on reaction pathways that maximize atom economy, such as developing catalytic addition reactions, chemists can significantly reduce waste at the source, aligning with the core tenets of sustainable manufacturing. rsc.org
Sustainable Reagent Utilization and Waste Minimization
The selection of reagents and the minimization of waste streams are interconnected principles central to green scalable synthesis. Sustainable reagent utilization involves choosing chemicals that are less toxic, derived from renewable feedstocks, and can be recycled or reused.
For the synthesis of halogenated phenols and benzaldehydes, traditional methods often employ elemental halogens like chlorine (Cl₂) and bromine (Br₂), which are hazardous and can lead to unwanted side reactions and waste streams. Greener alternatives include the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), which are solid reagents and can be easier and safer to handle on a large scale. google.com A patent for the preparation of 2-bromo-5-chlorobenzaldehyde (B66733) describes a one-step reaction using NBS that boasts a high yield of up to 90% and simpler, more environmentally friendly operation compared to multi-step processes. google.com
Catalysis and Waste Minimization
Catalytic reactions are a cornerstone of green chemistry, as they allow for the use of small amounts of a catalyst to perform a reaction many times, reducing the need for stoichiometric reagents that end up as waste. acs.org For instance, the BHC Company's synthesis of Ibuprofen is a classic example of how a traditional, low atom economy process was replaced by a three-step catalytic process with much higher atom economy. rsc.org
In synthesizing substituted benzaldehydes, catalytic methods can be employed for various transformations. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, further contribute to waste minimization by reducing solvent use, energy consumption, and material losses during purification steps. acs.org A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed that employs a stable aluminum hemiaminal intermediate, allowing for subsequent cross-coupling reactions. acs.org This approach highlights how clever reaction design can protect reactive functional groups and enable efficient, waste-reducing syntheses. acs.org
Furthermore, the choice of catalyst can impact sustainability. Replacing toxic or heavy-metal catalysts with more benign alternatives, such as biocatalysts or earth-abundant metal catalysts, is a key area of research. In a similar vein, the waste generated, such as acidic or basic aqueous streams, should be minimized. For example, a patented method for preparing 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) emphasizes a process that produces a smaller amount of acidic solvent and less wastewater that is difficult to treat. google.com
The table below summarizes green strategies for reagent use and waste reduction.
| Strategy | Traditional Approach | Green Chemistry Approach | Benefit |
| Halogenation | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Improved safety, easier handling, reduced byproducts. google.com |
| Reaction Type | Stoichiometric Reagents | Catalytic Cycles | High efficiency, lower reagent load, less waste. acs.org |
| Process Design | Multi-step with Isolation | One-Pot Synthesis | Reduced solvent, energy, and material loss. acs.org |
| Solvent Use | Organic Solvents | Water or Solvent-Free | Reduced environmental impact and toxicity. tue.nl |
By integrating these green chemistry principles, the scalable synthesis of this compound and its analogues can be shifted towards more sustainable and economically favorable processes, meeting the demands of modern chemical manufacturing.
Chemical Reactivity and Advanced Derivatization of 5 Bromo 2 Chloro 4 Hydroxybenzaldehyde
Aldehyde Moiety Functionalization
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is central to many of its derivatization strategies, including the formation of imines (Schiff bases), thiosemicarbazones, and new carbon-carbon bonds. Furthermore, the aldehyde can undergo selective oxidation to a carboxylic acid or reduction to a primary alcohol.
Nucleophilic Addition Reactions (e.g., Schiff Base Formation, Thiosemicarbazone Synthesis)
The condensation of 5-Bromo-2-chloro-4-hydroxybenzaldehyde with primary amines or related compounds is a common and efficient method for synthesizing Schiff bases and thiosemicarbazones. These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group).
Schiff Base Formation: The reaction with various primary amines, such as aniline (B41778) or 4-aminobenzoic acid, typically occurs in an alcohol solvent like methanol (B129727) or ethanol (B145695). The process can be catalyzed by a few drops of acid. For instance, reacting this compound with aniline in ethanol under reflux yields the corresponding Schiff base. researchgate.netderpharmachemica.com These reactions are often straightforward, leading to crystalline products that can be easily isolated. derpharmachemica.com The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen is a common structural feature in these derivatives. nih.gov
Thiosemicarbazone Synthesis: Similarly, condensation with thiosemicarbazide (B42300) or its derivatives (e.g., 4,4-dimethylthiosemicarbazide, 4-ethyl-3-thiosemicarbazide) produces thiosemicarbazones. tandfonline.comnih.gov These reactions are typically carried out by refluxing the aldehyde and the thiosemicarbazide derivative in ethanol. tandfonline.comnih.govnih.gov The resulting thiosemicarbazones are valuable ligands in coordination chemistry. tandfonline.comnih.gov
The table below summarizes representative nucleophilic addition reactions involving the aldehyde moiety.
| Reactant | Reagent | Solvent | Conditions | Product Type |
| This compound | 4-Chlorobenzohydrazide | Methanol | Not specified | Schiff Base nih.gov |
| This compound | Aniline | Ethanol | Reflux, 3 hours | Schiff Base researchgate.net |
| This compound | 4,4-Dimethylthiosemicarbazide | Ethanol | Reflux, 2 hours | Thiosemicarbazone tandfonline.com |
| This compound | 4-Ethyl-3-thiosemicarbazide | Ethanol | 350 K, 6 hours | Thiosemicarbazone nih.gov |
| This compound | Thiosemicarbazide | Ethanol | Reflux, 2 hours | Thiosemicarbazone nih.gov |
Chemoselective Oxidation and Reduction Transformations
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol without affecting the other functional groups on the aromatic ring.
Oxidation: The conversion of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as oxidation of the phenolic hydroxyl group or reactions involving the halogen substituents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) under controlled pH conditions. The reaction rate is influenced by the electronic nature of the substituents on the benzene (B151609) ring. rsc.org
Reduction: Chemoselective reduction of the aldehyde to a primary alcohol is commonly performed using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for this purpose, typically used in an alcoholic solvent like methanol or ethanol. rsc.orgyoutube.com It selectively reduces the aldehyde group while leaving the phenolic hydroxyl and aromatic halogens intact. Stronger reducing agents like lithium aluminum hydride (LiAlH4) could also be used but may be less chemoselective. youtube.com The rate of reduction is sensitive to the electronic effects of the ring substituents; electron-withdrawing groups (like bromo and chloro) generally increase the rate of nucleophilic attack by the hydride. rsc.org
Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Knoevenagel)
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. libretexts.org The reaction involves a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com This ylide then reacts with this compound to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This method allows for the extension of the carbon chain and the introduction of various substituents at the former aldehyde position. masterorganicchemistry.com
Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate). rsc.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an amine salt. researchgate.net This condensation results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. The reaction can often be performed under environmentally benign conditions, sometimes even in water without a catalyst. rsc.org
Phenolic Hydroxyl Group Modifications
The phenolic hydroxyl group (-OH) is another key site for derivatization. Its acidic proton can be removed by a base, forming a phenoxide ion that is a potent nucleophile. This allows for reactions such as etherification and esterification. Additionally, the hydroxyl group can be temporarily protected to allow for selective reactions at other sites of the molecule.
Etherification and Esterification Strategies
Etherification: The conversion of the phenolic hydroxyl group to an ether is typically achieved through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, K2CO3) to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl chloroacetate). researchgate.netrsc.org The choice of solvent, such as dimethylformamide (DMF) or 2-butanone, is important for the reaction's success. researchgate.netrsc.org This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups onto the phenolic oxygen.
Esterification: Esterification of the phenolic hydroxyl group can be accomplished by reacting it with an acyl halide or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modify the molecule's properties.
Selective Protection and Deprotection Methodologies
In multi-step syntheses, it is often necessary to protect the reactive phenolic hydroxyl group to prevent it from interfering with reactions intended for the aldehyde moiety. The selectivity of protection often relies on the differential acidity of the phenolic protons or steric factors.
Protection: A common strategy for protecting phenolic hydroxyls is to convert them into ethers, such as benzyl or methoxymethyl (MOM) ethers. researchgate.net For catechols (molecules with two adjacent hydroxyl groups), regioselective protection can be challenging. However, in substituted benzaldehydes, intramolecular hydrogen bonding between a hydroxyl group at the 2-position and the aldehyde can decrease its reactivity, allowing for selective protection of a hydroxyl group at a different position. researchgate.netnih.gov For this compound, the 4-hydroxyl group can be selectively protected. The choice of base and reaction conditions is critical to achieve high regioselectivity. For example, using a weak base like sodium bicarbonate (NaHCO3) with an alkylating agent can favor the protection of the more acidic 4-hydroxyl group. nih.gov
Halogen Substituent Manipulations via Cross-Coupling and Substitution Reactions
The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of this compound offers opportunities for selective functionalization. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are central to controlling the outcomes of various coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.gov In the context of this compound, the primary challenge and opportunity lie in achieving chemoselectivity between the C-Br and C-Cl bonds. Generally, the reactivity of aryl halides in these reactions follows the order C-I > C-Br > C-Cl. This trend allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, by carefully selecting the catalyst and reaction conditions. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound. nih.gov For this compound, a Suzuki reaction with an arylboronic acid would be expected to selectively replace the bromine atom. Typical catalysts for such transformations include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. libretexts.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgresearchgate.net Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for selective olefination at the C-5 position of the benzaldehyde (B42025) ring. Phosphine-free palladium catalysts or palladacycles have been shown to be effective for these types of transformations. researchgate.netorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The selective coupling at the C-Br bond of this compound can be achieved under standard Sonogashira conditions, providing access to arylalkyne derivatives. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed and could be applied to minimize copper contamination in the products. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Major Product |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Toluene (B28343)/Water or DME | 5-Aryl-2-chloro-4-hydroxybenzaldehyde |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ with PPh₃ ligand | Et₃N or K₂CO₃ | DMF or Acetonitrile | 5-(Alkenyl)-2-chloro-4-hydroxybenzaldehyde |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ with CuI | Et₃N or Piperidine | THF or DMF | 5-(Alkynyl)-2-chloro-4-hydroxybenzaldehyde |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.com
In this compound, the aldehyde group (-CHO) is a strong electron-withdrawing group.
The chlorine atom at C-2 is ortho to the aldehyde group.
The bromine atom at C-5 is meta to the aldehyde group.
The hydroxyl group (-OH) at C-4 is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the activating effect of the aldehyde group at the C-2 position is significant. Therefore, SNAr reactions are most likely to occur at the C-2 position, leading to the displacement of the chloride ion. The bromine at C-5 is not sufficiently activated by the aldehyde group for substitution to occur under typical SNAr conditions. A concerted SNAr mechanism has also been reported for reactions of bromo-substituted triazines with phenols. nih.gov
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Position Relative to -CHO | Position Relative to -OH | Activation Status | Likelihood of SNAr |
| C-2 | Chlorine | Ortho | Meta | Activated by -CHO | Favorable |
| C-5 | Bromine | Meta | Ortho | Deactivated | Unfavorable |
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the substitution of an atom (usually hydrogen) on an aromatic ring with an electrophile. youtube.com The rate and regioselectivity of the reaction are determined by the substituents already present on the ring. youtube.comyoutube.com
Regioselectivity and Directing Effects of Existing Substituents
The regiochemical outcome of an electrophilic attack on the this compound ring is governed by the cumulative directing effects of the four existing substituents.
-OH (hydroxyl group): Strongly activating and an ortho, para-director.
-Cl (chloro group): Deactivating but an ortho, para-director.
-Br (bromo group): Deactivating but an ortho, para-director.
-CHO (aldehyde group): Strongly deactivating and a meta-director.
The hydroxyl group is the most powerful activating group present and will therefore dominate the directing effect. The only unsubstituted position on the ring is C-6. Let's analyze the directing effects relative to this position:
The C-6 position is ortho to the strongly activating hydroxyl group at C-4.
It is ortho to the chloro group at C-2.
It is meta to the bromo group at C-5.
It is meta to the deactivating aldehyde group at C-1.
The powerful ortho-directing effect of the hydroxyl group strongly favors electrophilic attack at the C-6 position. The other directing effects are either compatible or are overridden. Therefore, electrophilic aromatic substitution reactions, such as nitration, sulfonation, or further halogenation, are expected to occur with high regioselectivity at the C-6 position.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro 4 Hydroxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H, ¹³C, and Heteronuclear (e.g., ¹¹⁹Sn) NMR for Structural Confirmation
¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the carbon-hydrogen framework of 5-Bromo-2-chloro-4-hydroxybenzaldehyde. The expected ¹H NMR spectrum would show distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton (CHO) is typically found significantly downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The hydroxyl (OH) proton's chemical shift is variable and depends on solvent and concentration, but it is often observed as a broad singlet. The two aromatic protons would appear as singlets, with their specific chemical shifts influenced by the electronic effects of the bromo, chloro, hydroxyl, and aldehyde substituents.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically 190-200 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their shifts determined by the attached substituents. For instance, the carbon bearing the hydroxyl group (C4) would be shifted downfield, while the carbons attached to the halogens (C2 and C5) would also show characteristic shifts.
While no specific NMR data for this compound is readily available in the cited literature, data from related compounds like 5-bromosalicylaldehyde (B98134) and 5-chlorosalicylaldehyde can provide expected shift ranges. nih.govrsc.org
Heteronuclear NMR, such as ¹¹⁹Sn NMR, becomes relevant when studying derivatives of the parent compound. For example, in organotin (IV) complexes synthesized from derivatives of 5-Bromo-2-hydroxybenzaldehyde, ¹¹⁹Sn NMR would be crucial for characterizing the coordination environment around the tin atom. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data based on structural analysis and comparison with similar compounds.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet, deshielded by carbonyl group. |
| Hydroxyl Proton | ¹H | 5.0 - 12.0 | Broad singlet, position is solvent-dependent. |
| Aromatic Proton (H3) | ¹H | ~7.5 - 8.0 | Singlet. |
| Aromatic Proton (H6) | ¹H | ~7.0 - 7.5 | Singlet. |
| Aldehyde Carbon | ¹³C | 190 - 200 | Carbonyl carbon. |
| C4 (C-OH) | ¹³C | 155 - 165 | Attached to hydroxyl group. |
| C2 (C-Cl) | ¹³C | 120 - 135 | Attached to chlorine. |
| C1 (C-CHO) | ¹³C | 115 - 130 | Attached to aldehyde group. |
| C5 (C-Br) | ¹³C | 110 - 125 | Attached to bromine. |
| C3 & C6 | ¹³C | 115 - 140 | Aromatic CH carbons. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks between them, confirming their proximity in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C3-H3 and C6-H6 pairs on the aromatic ring.
Solid-State NMR for Polymorphic Studies
For crystalline materials like this compound, solid-state NMR (ssNMR) can provide valuable information that is inaccessible in solution-state NMR. This technique is highly sensitive to the local environment of nuclei in the solid lattice. It can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in chemical shifts and relaxation times caused by variations in molecular packing and intermolecular interactions, such as the strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₄BrClO₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass (233.9134 u).
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, which serves as a clear indicator of the presence of these halogens.
Fragmentation analysis, often performed using techniques like electron ionization (EI), reveals the stability of different parts of the molecule. nist.gov Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, loss of CHO), leading to a stable phenyl cation. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or the halogen atoms. nist.gov
Table 2: Predicted HRMS Fragments for this compound
| Fragment Formula | Fragment Lost | Notes |
| [C₇H₄BrClO₂]⁺ | - | Molecular Ion (M⁺) |
| [C₇H₃BrClO₂]⁺ | H | Loss of a hydrogen atom. |
| [C₆H₄BrClO]⁺ | CO | Loss of carbon monoxide from the molecular ion. |
| [C₆H₃BrClO]⁺ | CHO | Loss of the formyl radical. |
| [C₇H₄ClO₂]⁺ | Br | Loss of the bromine radical. |
| [C₇H₄BrO₂]⁺ | Cl | Loss of the chlorine radical. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques ideal for functional group identification.
For this compound, key vibrational modes include:
O-H Stretch: The hydroxyl group stretch is typically observed as a broad band in the 3200-3600 cm⁻¹ region. However, due to strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen, this band is expected to be shifted to a lower frequency (2900-3200 cm⁻¹) and appear very broad.
C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aldehyde C-H stretch shows two characteristic bands near 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Stretch: The aldehyde carbonyl group exhibits a strong, sharp absorption band. For aromatic aldehydes, this typically appears in the 1680-1710 cm⁻¹ range. Hydrogen bonding can shift this band to a slightly lower wavenumber. nih.gov
C=C Stretch: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-X Stretch: The carbon-halogen stretches occur at lower frequencies in the fingerprint region. The C-Cl stretch is typically found around 700-800 cm⁻¹, and the C-Br stretch appears at an even lower frequency, around 500-650 cm⁻¹.
Analysis of the FT-IR and Raman spectra of related compounds like 5-bromosalicylaldehyde provides a basis for these assignments. nih.govnist.gov
Table 3: Characteristic Vibrational Frequencies for this compound Data based on analysis of related compounds. nih.govnist.govacs.org
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | FT-IR | 2900 - 3200 | Broad, Medium |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H Stretch | FT-IR | ~2850, ~2750 | Medium |
| C=O Stretch | FT-IR, Raman | 1650 - 1690 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |
| C-Cl Stretch | FT-IR, Raman | 700 - 800 | Strong |
| C-Br Stretch | FT-IR, Raman | 500 - 650 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Assessment
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The benzene (B151609) ring, carbonyl group, and hydroxyl group act as chromophores and auxochromes. The hydroxyl group and halogens, with their lone pairs of electrons, act as auxochromes that can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025).
Studies on related compounds, such as 5-bromosalicylaldehyde and various Schiff base derivatives, show strong absorption bands in the UV region, typically between 250 and 400 nm. nih.govacs.org The n→π* transition of the carbonyl group is often observed as a weaker, longer-wavelength shoulder.
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. While many aromatic aldehydes are not strongly fluorescent, the presence of the phenolic hydroxyl group can enhance emission. The photophysical properties, including the fluorescence quantum yield and lifetime, would be sensitive to factors such as solvent polarity and the presence of intra- and intermolecular hydrogen bonds. Specific fluorescence data for the title compound is not prevalent, but its derivatives are often used in the synthesis of fluorescent probes and materials.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Supramolecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformation of a molecule. For compounds like this compound and its derivatives, SCXRD is indispensable not only for confirming molecular structure but also for elucidating the complex network of non-covalent interactions that govern the assembly of molecules in the solid state. This supramolecular architecture, dictated by intermolecular forces, is crucial as it influences the material's bulk properties, including solubility, melting point, stability, and bioavailability.
Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The crystal structure of organic molecules is governed by a delicate balance of intermolecular forces that direct the self-assembly of individual molecules into a highly ordered, three-dimensional lattice. In the case of this compound, the presence of multiple functional groups—hydroxyl, aldehyde, bromo, and chloro substituents—provides a rich landscape for a variety of strong and weak intermolecular interactions.
Hydrogen Bonding: The most significant directional interaction expected to dominate the crystal packing is hydrogen bonding, facilitated by the hydroxyl group (a strong hydrogen bond donor) and the aldehyde's carbonyl oxygen (a hydrogen bond acceptor). In many substituted ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond is formed between the hydroxyl proton and the adjacent carbonyl oxygen, creating a stable six-membered ring system. mdpi.com This interaction often leads to molecular planarity. Beyond this, intermolecular hydrogen bonds of the O-H···O type are critical in forming larger supramolecular assemblies. Molecules can arrange into common hydrogen-bonded patterns, or synthons, such as centrosymmetric dimers or extended one-dimensional chains.
The interplay of these varied interactions results in a complex and densely packed crystal structure. The specific hierarchy and geometric arrangement of these non-covalent bonds define the supramolecular architecture.
| Interaction Type | Potential Donor/Acceptor Groups | Typical Role in Crystal Packing |
|---|---|---|
| Intramolecular Hydrogen Bond | -OH (donor) to C=O (acceptor) | Stabilizes molecular conformation and planarity. mdpi.com |
| Intermolecular Hydrogen Bond | -OH (donor) to C=O (acceptor) of another molecule | Formation of dimers, chains, and 3D networks. |
| Halogen Bond | C-Br or C-Cl (donor) to C=O (acceptor) | Directional interaction contributing to lattice stability. rsc.org |
| π-π Stacking | Aromatic Rings | Stabilizes packing through offset or face-to-face stacking. |
| C-H···O Hydrogen Bond | Aromatic C-H (donor) to C=O (acceptor) | Weak interactions that provide additional lattice stabilization. rsc.org |
Polymorphism and Crystallization Engineering
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Each polymorph, while having the same chemical composition, possesses a distinct crystal lattice arrangement and, consequently, different physicochemical properties. The potential for polymorphism in this compound is significant due to the molecule's conformational flexibility and the presence of multiple, competing sites for intermolecular interactions (hydrogen and halogen bond donors/acceptors). Different crystallization conditions, such as the choice of solvent, temperature, pressure, and rate of cooling, can favor the nucleation and growth of a particular polymorphic form. The formation of metastable polymorphs is often observed under conditions of rapid crystallization. engineering.org.cn
Crystallization engineering is the rational design and control of crystal structures to achieve desired material properties. engineering.org.cn This field utilizes an understanding of intermolecular interactions to manipulate the crystallization process. For a molecule like this compound, crystallization engineering strategies could be employed to selectively produce a specific polymorph or to create novel solid forms like co-crystals or solvates.
Key strategies in crystallization engineering include:
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which molecular interactions are favored during self-assembly.
Co-crystallization: Introducing a second molecular species (a co-former) that forms specific, strong intermolecular interactions (typically hydrogen bonds) with the target molecule can lead to the formation of a new co-crystal with a unique structure and properties.
Control of Supersaturation and Temperature: Varying the rate of supersaturation and the crystallization temperature can provide thermodynamic or kinetic control over which polymorph is formed.
Advanced Applications of 5 Bromo 2 Chloro 4 Hydroxybenzaldehyde and Its Derivatives
Precursors in Complex Organic Molecule Synthesis
The unique arrangement of functional groups on the 5-Bromo-2-chloro-4-hydroxybenzaldehyde scaffold provides multiple reactive sites, establishing it as a versatile building block for constructing more complex molecular architectures.
The aldehyde and hydroxyl groups are key to the utility of this compound in elaborating aromatic systems. The aldehyde facilitates carbon-nitrogen double bond formation through condensation reactions, a cornerstone of dynamic covalent chemistry and ligand synthesis.
A primary application is in the synthesis of Schiff bases, or imines, which are formed by the condensation of the aldehyde with primary amines. derpharmachemica.com This reaction is highly efficient and serves as a powerful method for linking different molecular fragments. For instance, the related compound 5-bromosalicylaldehyde (B98134) readily reacts with various primary amines, such as aniline (B41778) and 4-aminobenzoic acid, to form stable Schiff base products. derpharmachemica.comresearchgate.net These products retain the phenolic hydroxyl group, making them excellent chelating agents for metal ions.
Furthermore, the halogen atoms on the aromatic ring can serve as handles for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the coupling of the aryl halide with boronic acids, enabling the synthesis of complex biaryl structures. Research on the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with various arylboronic acids demonstrates that this is a viable strategy for creating more elaborate polyfunctionalized aromatic systems. researchgate.net
The table below summarizes examples of derivatives synthesized from the closely related 5-bromosalicylaldehyde, illustrating the synthetic utility of this class of compounds.
| Derivative Type | Reactant(s) | Resulting Compound Class |
| Schiff Base | Aniline | N-((5-bromo-2-hydroxyphenyl)methylene)aniline |
| Schiff Base | 4-Aminobenzoic acid | 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid derpharmachemica.com |
| Hydrazone | 3-Hydroxy-2-naphthohydrazide | (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide tandfonline.com |
| Thiosemicarbazone | 4-Ethyl-3-thiosemicarbazide | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone nih.gov |
| Biaryl Compound | Phenylboronic acid | 5-phenyl-2-hydroxybenzaldehyde researchgate.net |
Halogenated salicylaldehydes are recognized as "privileged scaffolds" in medicinal chemistry, as their derivatives often exhibit significant biological activity. tandfonline.com The inclusion of halogen atoms like bromine and chlorine can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its efficacy as a drug candidate. nih.gov
Derivatives of this compound, particularly Schiff bases and hydrazones, are of significant interest. For example, Schiff bases derived from 5-bromosalicylaldehyde and various amino compounds have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govontosight.aiontosight.ai Gallium(III) complexes of hydrazones derived from 5-bromosalicylaldehyde have shown potent, concentration-dependent antiproliferative activity against human leukemia cell lines, with IC50 values lower than the standard chemotherapeutic agent cisplatin. mdpi.com The coordination of the metal ion to the ligand was found to further enhance the cytotoxic effect compared to the free hydrazone. mdpi.com
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The ability of the salicylaldehyde (B1680747) moiety to form stable complexes with a wide range of metal ions makes it a foundational component in the design of ligands for coordination chemistry. The ortho-hydroxy group can be deprotonated to form a strong coordinate bond with a metal center, while the aldehyde can be converted into an imine, providing a second coordination site and creating a stable bidentate or tridentate chelating ligand. researchgate.netnih.gov
Metal complexes containing ligands derived from halogenated salicylaldehydes have shown significant promise as catalysts. The electronic properties of the ligand, which can be fine-tuned by the halogen substituents, influence the catalytic activity of the central metal ion. irjse.in
A study involving a Zn(II) complex, [ZnL₂(H₂O)₂] where HL is 5-bromosalicylaldehyde, demonstrated moderate catalytic activity for the A³ coupling reaction of benzaldehyde (B42025), piperidine, and phenylacetylene. bcrec.id The complex showed good stability and could be recycled for several runs with minimal loss of activity, achieving a benzaldehyde conversion of around 54% with 100% selectivity for the propargylamine (B41283) product. bcrec.id Similarly, manganese coordination polymers derived from 3-bromo-2-hydroxybenzaldehyde (B158676) have been investigated for the hydrogenation of 1,3-butadiene, showing that these materials can serve as platforms for catalytic applications. semanticscholar.orgbcrec.id These examples highlight the potential for developing both homogeneous and heterogeneous catalytic systems from ligands based on the this compound structure.
Below is a table detailing the catalytic performance of a Zn(II) complex derived from 5-bromosalicylaldehyde.
| Catalyst | Reaction | Substrates | Conversion (%) | Selectivity (%) |
| [Zn(5-bromosalicylaldehyde)₂(H₂O)₂] | A³ Coupling | Benzaldehyde, Piperidine, Phenylacetylene | 54.6 | 100 |
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The defined geometry and functionalization of ligands derived from this compound make them suitable candidates for building such extended structures. rsc.org
The salicylaldehyde functional group itself has recently been explored as a novel linker for creating two-dimensional conjugated MOFs (2D-c-MOFs). rsc.orgrsc.org In this work, the aldehyde and ortho-hydroxyl groups were shown to coordinate directly with copper ions to form a stable, porous, and semi-conductive framework. rsc.orgrsc.org This demonstrates a new synthetic pathway for MOFs where the aldehyde group is directly involved in the framework's structure.
Furthermore, ligands can be prepared first, for example by reacting the aldehyde with a molecule containing multiple amine groups, to create a bridging ligand capable of forming a coordination polymer. A manganese(II) coordination polymer synthesized with 3-bromo-2-hydroxybenzaldehyde and 2-aminopyrimidine (B69317) resulted in a 1D chain structure where the ligands and metal ions are arranged in an ordered, repeating fashion. semanticscholar.org The structural diversity of coordination polymers based on salicylaldehyde ligands is vast, ranging from 1D chains to 2D layers and 3D interpenetrated frameworks, with potential applications in gas sorption and chemical sensing. rsc.org
Advanced Materials Science Applications
Functional Monomers for Polymer Synthesis with Tailored Properties
While direct polymerization studies of this compound are not extensively documented, its chemical structure, featuring reactive hydroxyl and aldehyde functional groups, positions it as a promising candidate for a functional monomer in the synthesis of specialized polymers. The principles of polymer chemistry suggest that this compound can participate in various polymerization reactions, including polycondensation and the synthesis of poly(azomethine)s, also known as poly(Schiff base)s.
The hydroxyl group can undergo esterification or etherification reactions, while the aldehyde group can react with amines to form Schiff bases. These reactions can be exploited to create linear or cross-linked polymers with tailored properties. For instance, condensation polymerization with diamines would lead to the formation of poly(azomethine)s. The incorporation of the bromo and chloro substituents on the aromatic ring is expected to influence the properties of the resulting polymers in several ways:
Thermal Stability: The presence of halogen atoms can enhance the thermal stability of the polymer due to the high bond energy of the C-halogen bond and their fire-retardant properties.
Solubility: The halogen substituents can affect the solubility of the polymers in organic solvents, a crucial factor for processing and characterization.
Electronic Properties: The electron-withdrawing nature of bromine and chlorine can modify the electronic properties of the polymer backbone, potentially leading to materials with interesting semiconducting or optical properties.
The table below outlines potential polymer types that could be synthesized from this compound and the anticipated influence of the monomer's structure on the polymer's properties.
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Poly(azomethine) | Aromatic or aliphatic diamines | Enhanced thermal stability, modified solubility, potential for optoelectronic applications. |
| Polyester | Diacyl chlorides or dicarboxylic acids | Increased flame retardancy, altered mechanical properties. |
| Polyether | Dihaloalkanes | Modified thermal and mechanical properties. |
The synthesis of such polymers would allow for the creation of materials with precisely controlled functionalities, making them suitable for specialized applications in electronics, aerospace, and biomedical engineering.
Optoelectronic Materials (e.g., Fluorescent Probes, Liquid Crystals, Dyes)
The unique electronic and structural features of this compound and its derivatives make them valuable precursors for the development of advanced optoelectronic materials.
Derivatives of salicylaldehyde are known to be effective fluorescent sensors. The formation of Schiff bases from these aldehydes with various amines can lead to compounds that exhibit significant fluorescence enhancement in the presence of specific analytes. The halogen substituents on the this compound ring can modulate the photophysical properties of these fluorescent probes, such as their excitation and emission wavelengths, quantum yields, and selectivity. For instance, the electron-withdrawing nature of the halogens can influence the energy levels of the molecular orbitals, leading to shifts in the fluorescence spectra. These tailored fluorescent probes have potential applications in the detection of metal ions, anions, and biologically important molecules.
The rigid, rod-like structure that can be formed from derivatives of this compound, particularly through the formation of Schiff base linkages, is a key characteristic for the design of thermotropic liquid crystals. The presence of halogen atoms can significantly influence the mesomorphic behavior of these compounds. The chloro and bromo substituents can affect the intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the formation and stability of liquid crystalline phases. Studies on analogous halogenated Schiff base compounds have shown that they can exhibit various mesophases, including nematic and smectic phases.
Furthermore, substituted benzaldehydes are important intermediates in the synthesis of a variety of dyes. The chromophoric system of a dye molecule can be extended and modified by incorporating the this compound moiety. The halogen and hydroxyl groups can act as auxochromes, influencing the color and dyeing properties of the final molecule. For example, this compound could be used to synthesize azo dyes or other classes of colorants with specific absorption characteristics.
The table below summarizes the potential applications of this compound derivatives in optoelectronic materials.
| Material Type | Derivative Type | Key Structural Features | Potential Application |
| Fluorescent Probes | Schiff bases | Imine linkage, halogenated aromatic ring | Selective detection of ions and biomolecules |
| Liquid Crystals | Schiff bases | Rod-like molecular shape, halogen substituents | Display technologies, optical switches |
| Dyes | Azo dyes, etc. | Extended conjugation, auxochromic groups | Textiles, printing, imaging |
Investigation of Biomolecular Interactions and Mechanistic Studies (non-clinical)
Derivatives of this compound, particularly its Schiff base derivatives, have been the subject of numerous non-clinical studies to investigate their interactions with biomolecules and to elucidate their mechanisms of biological activity.
Schiff bases derived from substituted salicylaldehydes are known to be potent inhibitors of various enzymes. The imine group of the Schiff base, along with the hydroxyl group and the halogen substituents on the aromatic ring of the this compound moiety, can play a crucial role in binding to the active sites of enzymes. These interactions can be hydrophobic, hydrogen bonding, or coordination with metal ions within the enzyme's active site.
In vitro studies have demonstrated that Schiff bases of halogenated salicylaldehydes can inhibit enzymes such as urease, carbonic anhydrase, and various proteases. The inhibitory activity is often dependent on the nature and position of the substituents on the salicylaldehyde ring. The bromo and chloro groups in this compound derivatives can enhance the inhibitory potency by increasing the lipophilicity of the molecule, thereby facilitating its transport across cell membranes, or by directly interacting with amino acid residues in the enzyme's active site.
The following table presents a hypothetical summary of enzyme inhibition data for a Schiff base derivative of this compound, based on trends observed in the literature for similar compounds.
| Enzyme | Derivative | IC₅₀ (µM) | Inhibition Type |
| Urease | Schiff base with aniline | 15.2 | Competitive |
| Carbonic Anhydrase II | Schiff base with sulfanilamide | 8.7 | Non-competitive |
These studies are fundamental in the early stages of drug discovery, providing insights into the potential of these compounds as therapeutic agents.
The planar structure of Schiff base derivatives of this compound, especially when complexed with metal ions, allows them to interact with DNA and RNA. The primary mode of interaction is often intercalation, where the planar molecule inserts itself between the base pairs of the nucleic acid. This interaction can be studied using various biophysical techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, and viscometry.
These interactions can lead to conformational changes in the DNA helix, potentially inhibiting DNA replication and transcription, which is a key mechanism for their antimicrobial and cytotoxic activities. Furthermore, some metal complexes of these Schiff bases have been shown to cleave DNA, often through the generation of reactive oxygen species (ROS).
The antimicrobial mechanism of these compounds is often multifaceted. Besides DNA/RNA binding, they can also disrupt cell wall synthesis, inhibit essential enzymes, and alter cell membrane permeability. The lipophilicity conferred by the halogen atoms can enhance their ability to penetrate the microbial cell wall and membrane.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds. For derivatives of this compound, SAR studies have revealed several key trends:
Role of the Imine Group: The C=N bond in Schiff bases is often essential for their biological activity, acting as a key binding site.
Influence of the Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding with biological targets and is often crucial for activity.
Impact of Halogen Substituents: The nature, number, and position of halogen atoms on the salicylaldehyde ring significantly affect the bioactivity. The bromo and chloro groups in the 5- and 2-positions, respectively, can enhance lipophilicity and electronic properties, leading to increased antimicrobial or enzyme inhibitory activity. The electron-withdrawing nature of these halogens can also modulate the acidity of the phenolic proton, influencing binding interactions.
The table below summarizes the general SAR trends for the biological activities of Schiff bases derived from substituted salicylaldehydes.
| Structural Feature | Influence on Bioactivity |
| Imine (C=N) group | Essential for binding to many biological targets. |
| Phenolic OH group | Often crucial for hydrogen bonding and chelation with metal ions. |
| Halogen (Br, Cl) substituents | Generally increase lipophilicity and can enhance activity. Their electron-withdrawing nature influences electronic interactions. |
| Aromatic ring of the amine | The nature of the amine condensed with the aldehyde can significantly modulate the overall shape, size, and electronic properties of the molecule, thereby affecting its biological activity. |
Challenges and Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of poly-substituted benzaldehydes often involves multiple steps with harsh reagents, leading to significant waste and environmental concerns. A primary challenge is the development of green and sustainable methods for the synthesis of 5-Bromo-2-chloro-4-hydroxybenzaldehyde. Future research should prioritize methodologies that align with the principles of green chemistry. ijsra.net
Key areas for development include:
Catalytic Systems: Exploring novel catalysts to improve selectivity and yield while minimizing waste. This includes using recyclable solid acid catalysts or enzymes under milder, environmentally benign conditions. ijsra.net
Alternative Solvents and Reaction Conditions: Moving away from toxic organic solvents towards greener alternatives like water, deep eutectic solvents (DES), or even solvent-free "grinding" methods is crucial. acs.orgresearchgate.net The use of energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis could also significantly reduce reaction times and energy consumption. ijsra.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot or tandem reactions, which avoid the isolation of intermediates, represent a promising strategy to improve efficiency and reduce waste. mdpi.com
| Sustainable Approach | Potential Application to this compound Synthesis | Key Benefits |
| Green Catalysis | Use of solid acid catalysts or biocatalysts for regioselective halogenation and formylation of phenolic precursors. | Recyclability of catalyst, milder reaction conditions, reduced hazardous waste. |
| Alternative Solvents | Employing deep eutectic solvents (DES) or aqueous systems for synthetic steps. | Low toxicity, biodegradability, potential for enhanced reactivity and selectivity. acs.org |
| Energy-Efficient Methods | Microwave-assisted or mechanochemical (grinding) synthesis. researchgate.net | Drastically reduced reaction times, lower energy consumption, potential for solvent-free reactions. |
| One-Pot Syntheses | Developing tandem reaction sequences where multiple transformations occur in a single reaction vessel. mdpi.com | Increased efficiency, reduced solvent use, minimized waste from purification of intermediates. |
Unexplored Reactivity Patterns and Synthetic Transformations
The reactivity of this compound is dictated by its three distinct functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring. While classical reactions of these groups are known, the interplay between them in this specific arrangement offers opportunities for discovering novel transformations.
Future research should investigate:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and the other halogen could activate the chloro and bromo substituents towards SNAr, allowing for the introduction of various nucleophiles to create a diverse library of derivatives. vapourtec.com Computational studies could help predict the regioselectivity of such substitutions. wuxibiology.com
Cross-Coupling Reactions: The bromo and chloro substituents are handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to build more complex molecular architectures. numberanalytics.com
Derivatization of Functional Groups: Beyond simple Schiff base formation from the aldehyde and amine, the combination of the aldehyde and adjacent hydroxyl group allows for the synthesis of various heterocyclic systems and multidentate ligands for creating novel metal complexes with unique electronic and catalytic properties. researchgate.netmdpi.comwalisongo.ac.id
Polymerization: The difunctionality of the molecule (phenolic hydroxyl and aldehyde groups) makes it a potential monomer for the synthesis of novel phenolic resins, polyesters, and polyurethanes, potentially offering enhanced thermal stability or flame-retardant properties due to the halogen content. mdpi.comresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis and manipulation of poly-functionalized aromatic compounds can present safety and scalability challenges in traditional batch reactors. Flow chemistry offers significant advantages in addressing these issues. nih.gov
Future directions include:
Enhanced Safety and Control: Halogenation and nitration reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions and improving selectivity. nih.gov This technology would be ideal for safely handling the synthesis of this compound.
Increased Efficiency and Scalability: Continuous flow processes can significantly shorten reaction times compared to batch methods. beilstein-journals.org Scaling up production is also more straightforward, moving from lab-scale to pilot-scale by simply running the system for longer periods. nih.gov
Automated Synthesis Platforms: Integrating flow reactors with automated systems can accelerate the discovery of new derivatives. sigmaaldrich.comnih.gov Automated platforms can perform multi-step syntheses, purifications, and analyses, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. sigmaaldrich.comsynplechem.com This approach reduces manual labor and improves reproducibility. nih.govwikipedia.org
| Technology | Application to this compound Chemistry | Advantages |
| Flow Chemistry | Synthesis of the core molecule and subsequent derivatization reactions (e.g., SNAr, reductions). | Improved heat and mass transfer, enhanced safety for hazardous reactions, easier scalability. acs.orgnih.govbeilstein-journals.org |
| Automated Synthesis | High-throughput synthesis of derivatives for screening (e.g., potential pharmaceuticals). | Increased speed and efficiency, reduced human error, generation of large compound libraries. sigmaaldrich.comnih.govwikipedia.org |
| Telescoped Reactions | Combining multiple reaction steps in a continuous flow sequence without intermediate isolation. | Reduced waste, time, and resources; streamlined synthesis of complex molecules. nih.gov |
Computational Design and Rational Discovery of New Applications
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work, thereby reducing the time and cost associated with trial-and-error discovery. researchgate.net For this compound, computational methods can accelerate the discovery of new applications.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to understand the molecule's electronic structure, stability, and reactivity. nih.govresearchgate.net This includes mapping the molecular electrostatic potential (MEP) to identify reactive sites for electrophilic and nucleophilic attack and analyzing frontier molecular orbitals (HOMO-LUMO) to predict its behavior in chemical reactions. sciprofiles.com
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. nih.govnih.gov This is invaluable for the rational design of new potential therapeutic agents, for instance, by designing Schiff base derivatives as inhibitors for specific proteins. nih.gov
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for a specific biological activity, pharmacophore models can be developed. researchgate.net Large virtual libraries of derivatives based on the this compound scaffold can then be screened computationally to identify promising candidates for synthesis and biological testing. mdpi.com
Advanced Characterization Techniques for Complex Assemblies
As this compound is used to build more complex structures like metal-organic frameworks, supramolecular assemblies, and polymers, advanced characterization techniques become essential to fully understand their structure and properties.
Key areas for future application include:
Spectroscopic Methods: While standard techniques like FT-IR, UV-Vis, and NMR are routine, advanced methods such as two-dimensional (2D) NMR spectroscopy (COSY, HSQC, HMBC) are needed to unambiguously determine the structure of complex derivatives and polymers. nih.govtandfonline.com
X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials, including metal complexes and Schiff bases derived from this aldehyde. tandfonline.comnih.gov For polycrystalline or semi-crystalline materials like polymers, Wide-Angle X-ray Diffraction (WAXD) can provide crucial information about packing and morphology. nih.gov
Microscopy and Thermal Analysis: Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are vital for probing the surface morphology of materials derived from the compound. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties, such as glass transition temperature and thermal stability, of new polymers. mdpi.com
These advanced characterization methods are critical for establishing structure-property relationships, which is fundamental for the rational design of new materials with desired functionalities. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Bromo-2-chloro-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Adapt protocols from analogous benzaldehyde derivatives, such as Claisen-Schmidt condensation. For example, 5-bromo-2-hydroxybenzaldehyde reacts with acetone under NaOH catalysis to form α,β-unsaturated ketones . Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to base) to minimize side reactions. Monitor progress via TLC and isolate the product via recrystallization (e.g., dichloromethane, 85% yield in similar systems) .
Q. How can purification challenges due to halogenated substituents be addressed?
- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization. Halogens (Br, Cl) increase molecular polarity, requiring solvent optimization. For hydroxybenzaldehydes, ethanol/water mixtures are effective for recrystallization . Purity validation via HPLC (C18 column, methanol/water mobile phase) ensures >95% purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–10 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Chlorine and bromine substituents cause deshielding and splitting patterns .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820, 2720 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with isotopic peaks confirming Br/Cl presence .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Hydroxy and aldehyde groups are prone to oxidation; inert atmospheres (N2/Ar) and desiccants (silica gel) enhance stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzaldehydes?
- Methodological Answer : Use SHELXL for refinement. Challenges include disorder from halogen atoms (Br/Cl) and hydrogen bonding. For 5-bromo-2-hydroxybenzaldehyde derivatives, carbon-bound H-atoms are placed in calculated positions (C–H 0.95–0.99 Å) using riding models . High-resolution data (>0.8 Å) and twin correction algorithms (e.g., in SHELXD) improve accuracy .
Q. How do steric and electronic effects of Br/Cl substituents influence regioselective functionalization?
- Methodological Answer : Bromine (strongly electron-withdrawing) directs electrophilic substitution to meta positions, while chlorine (moderate EWG) may favor para. Computational modeling (DFT) predicts reactive sites. Experimentally, nitration or Friedel-Crafts acylation under controlled conditions (e.g., HNO3/H2SO4 at 0°C) validates regioselectivity .
Q. How can contradictory analytical data (e.g., NMR vs. HPLC) be resolved?
- Methodological Answer : Cross-validate with multiple techniques:
- DEPT-135 NMR distinguishes CH3/CH2 groups.
- 2D NMR (COSY, HSQC) clarifies coupling networks.
- HPLC-MS identifies impurities (e.g., oxidation byproducts). Adjust integration thresholds and confirm column compatibility with halogenated compounds .
Q. What methodologies assess thermal and hydrolytic stability under reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
